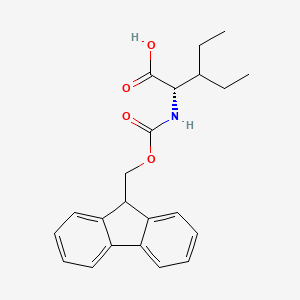

(S)-Fmoc-2-amino-3-ethyl-pentanoic acid

Description

BenchChem offers high-quality (S)-Fmoc-2-amino-3-ethyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fmoc-2-amino-3-ethyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUOAKEZPAHOK-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (S)-Fmoc-2-amino-3-ethyl-pentanoic acid

CAS Number: 1310680-47-7

Common Synonyms: Fmoc-L-

Executive Summary & Chemical Identity

(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a highly lipophilic, non-proteinogenic amino acid used in advanced peptide therapeutics to modulate pharmacokinetic properties. Structurally, it is a

In drug development, this residue is strategically substituted into peptide sequences to:

-

Block Proteolysis: The bulky

-ethyl groups sterically shield the peptide bond from enzymatic attack (e.g., by chymotrypsin or elastase). -

Enhance Lipophilicity: It increases membrane permeability and hydrophobic collapse in protein folding.

-

Constrain Conformation: The restricted rotation around the

bond locks peptides into specific bioactive conformations.

Chemical Specifications

| Property | Specification |

| CAS Number | 1310680-47-7 |

| Chemical Formula | |

| Molecular Weight | 367.44 g/mol |

| Stereochemistry | (S)-Enantiomer (L-configuration at |

| Achiral / Prochiral (Symmetric ethyl substituents) | |

| Solubility | Soluble in DMF, DCM, NMP; Insoluble in Water |

| Appearance | White to off-white powder |

Structural Analysis: The "Symmetric Shield"

The defining feature of this molecule is the substitution at the

Key Technical Insight: Because the two substituents on the

Visualization: Steric Hindrance Map

The following diagram illustrates the steric congestion that makes this residue difficult to couple but valuable for stability.

Figure 1: Structural connectivity highlighting the symmetric steric bulk at the beta-position, which shields the peptide backbone.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The coupling of CAS 1310680-47-7 is classified as "difficult" due to the steric bulk hindering the approach of the incoming nucleophile.[1] Standard HBTU/DIEA protocols often result in deletion sequences (incomplete coupling).

Optimized Coupling Workflow

Recommendation: Use highly reactive uronium/aminium salts (HATU) or phosphonium salts (PyBOP) combined with chaotropic solvents to disrupt aggregation.

Step-by-Step Protocol:

-

Resin Preparation: Swell resin in DMF for 30 minutes. DCM washing is recommended if using polystyrene resins to maximize swelling.

-

Activation (Pre-activation is discouraged):

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive resins.

-

Ratio: AA : HATU : Base = 4 : 3.9 : 8 (molar equivalents relative to resin loading).

-

-

Coupling Reaction:

-

Add activated mixture immediately to the resin.

-

Temperature: Elevated temperature (

to -

Time: 60–120 minutes.

-

-

Monitoring:

-

Do not rely on standard Kaiser test (ninhydrin) alone; it may give false negatives due to steric shielding of the N-terminus.

-

Use the Chloranil test or micro-cleavage LC-MS for verification.

-

-

Re-Coupling (Double Coupling):

-

Mandatory for sequences where this residue follows another bulky amino acid (e.g., Val, Ile, Pro).

-

Use a different activation chemistry for the second hit (e.g., DIC/Oxyma) to target different kinetic pathways.

-

Workflow Diagram: The "Difficult Coupling" Cycle

Figure 2: Decision tree for the incorporation of sterically hindered amino acids.

Therapeutic Utility & Pharmacokinetics

Researchers integrate (S)-Fmoc-2-amino-3-ethyl-pentanoic acid into lead compounds to solve specific failure modes in drug discovery.

1. Proteolytic Stability

The "Umbrella Effect": The two ethyl groups at the

-

Mechanism: Proteases like chymotrypsin require access to the peptide backbone and a specific side-chain orientation. The steric bulk of this residue prevents the enzyme's catalytic triad from approaching the scissile bond.

-

Result: Half-life extension in plasma without the need for PEGylation or cyclization.

2. Receptor Selectivity

In GPCR ligand design, switching a native Leucine or Isoleucine to 2-amino-3-ethyl-pentanoic acid can improve selectivity.

-

Case Study Logic: If a receptor pocket is slightly larger than what Leucine fills, the native ligand has "wiggle room" (entropic penalty). Filling this void with the bulkier diethyl derivative maximizes Van der Waals contacts (enthalpic gain) and locks the conformation, potentially turning a partial agonist into a full agonist or increasing antagonist potency.

References

-

Chem-Impex International. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page. Retrieved from

-

Apollo Scientific. Product Analysis: CAS 1310680-47-7.[2] Retrieved from

-

Sigma-Aldrich (Merck). Fmoc-2-amino-3-ethyl-pentanoic acid Specification. Retrieved from

-

BenchChem. Application Notes and Protocols for the Activation and Coupling of Sterically Hindered Amino Acids. Retrieved from

-

Creighton University. Difficulties in coupling to conformationally constrained aromatic amino acids. Retrieved from

Sources

Technical Guide: Synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid

The following technical guide details the synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (also known as Fmoc-L-3-ethylnorvaline or Fmoc-L-C

This guide prioritizes a scalable, field-proven route utilizing Asymmetric Transformation of the Second Kind (Dynamic Kinetic Resolution) followed by Fmoc protection.[1] This approach is chosen for its robustness and avoidance of expensive chiral transition metal catalysts, making it ideal for pharmaceutical intermediate production.

Executive Summary & Strategic Analysis

(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a non-canonical amino acid characterized by a bulky, lipophilic 3-pentyl side chain (

Key Applications:

-

Peptide Engineering: Induces conformational constraints and increases proteolytic stability.

-

Medicinal Chemistry: Enhances hydrophobic interactions in receptor binding pockets.

Route Selection:

While asymmetric hydrogenation of dehydroamino acids is a viable academic route, the Strecker Synthesis followed by Crystallization-Induced Diastereomer Transformation (CIDT) is selected here.[1] This method leverages the dynamic equilibrium of aminonitriles in solution to convert a racemic mixture into a single diastereomer in high yield (

Retrosynthetic Analysis

The synthesis is disconnected into three distinct phases:

-

Fmoc Protection: Installation of the carbamate protecting group on the free amino acid.

-

Hydrolysis: Conversion of the chiral aminonitrile to the carboxylic acid.

-

Asymmetric Strecker/Resolution: Formation of the aminonitrile from 2-ethylbutanal and its resolution using (S)-Mandelic acid .

Figure 1: Retrosynthetic logic flow from target to commercially available precursors.

Experimental Protocols

Phase 1: Synthesis of Racemic 2-Amino-3-ethylpentanenitrile

The synthesis begins with a standard Strecker reaction on 2-ethylbutanal.

Reagents:

-

2-Ethylbutanal (1.0 eq)

-

Sodium Cyanide (NaCN) (1.1 eq)[1]

-

Ammonium Chloride (NH

Cl) (1.2 eq)[1] -

Ammonia (aq) / Methanol solvent system[1]

Protocol:

-

Preparation: Dissolve NH

Cl (1.2 eq) and NaCN (1.1 eq) in water/methanol (1:1 v/v). Cool to 0°C. -

Addition: Add 2-ethylbutanal (1.0 eq) dropwise over 30 minutes, maintaining temperature

°C. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The racemic aminonitrile will form as an oil.

-

Workup: Extract with diethyl ether (

). Wash combined organics with brine, dry over MgSO -

Yield: Expect 85–95% of crude racemic aminonitrile.

Phase 2: Asymmetric Transformation (CIDT)

This is the critical stereodefining step.[1] By using (S)-mandelic acid, we selectively crystallize the (S,S)-salt while the solution phase racemizes, driving the equilibrium toward the desired isomer.[1]

Reagents:

-

Racemic 2-Amino-3-ethylpentanenitrile (from Phase 1)

-

(S)-(+)-Mandelic acid (1.0 eq)

-

Solvent: Ethanol or Isopropanol[1]

Protocol:

-

Dissolution: Dissolve the crude racemic aminonitrile in Ethanol (5 mL/g).

-

Salt Formation: Add (S)-mandelic acid (1.0 eq). Heat to 60°C to ensure complete dissolution.

-

Crystallization: Cool slowly to room temperature. Seed with authentic (S)-aminonitrile-(S)-mandelate salt if available.

-

Equilibration: Stir the slurry at 20°C for 24–48 hours. Critical: The unprecipitated (R)-aminonitrile racemizes in solution via the imine intermediate, replenishing the (S)-isomer which then precipitates.

-

Isolation: Filter the white crystalline solid. Wash with cold ethanol/ether.

-

Liberation: Suspend the salt in water, basify with 10% NaHCO

, and extract the free (S)-aminonitrile with DCM. -

Metric: Optical purity should be

ee.

Figure 2: Mechanism of Crystallization-Induced Diastereomer Transformation (CIDT).

Phase 3: Hydrolysis to (S)-2-Amino-3-ethylpentanoic Acid

Protocol:

-

Dissolve the chiral aminonitrile in 6M HCl (10 mL/g).

-

Reflux at 100°C for 12–16 hours.

-

Cool to room temperature. Concentrate to dryness to remove excess HCl.

-

Redissolve in water and neutralize with 2M NaOH to pH 6.5 (isoelectric point) to precipitate the zwitterionic amino acid, or proceed directly to Fmoc protection using the crude hydrochloride salt.[1]

Phase 4: Fmoc Protection

Reagents:

-

(S)-2-Amino-3-ethylpentanoic acid (HCl salt)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Na

CO -

Solvent: Water/Acetone or Water/Dioxane (1:1)[1]

Protocol:

-

Setup: Dissolve the amino acid hydrochloride in Water/Acetone (1:1).

-

pH Adjustment: Add Na

CO -

Addition: Add Fmoc-OSu (dissolved in a minimal amount of acetone) dropwise at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight. Maintain pH 8–9 by adding base if necessary.

-

Workup:

-

Evaporate acetone under reduced pressure.

-

Wash the aqueous phase with Et

O ( -

Acidification: Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid or oil.

-

Extraction: Extract with Ethyl Acetate (

).[1][2]

-

-

Purification: Dry organics over Na

SO

Quality Control & Validation

To ensure the product meets "Senior Scientist" standards, the following analytical metrics must be verified.

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity (HPLC) | C18 Reverse Phase, Acetonitrile/Water gradient | |

| Chiral Purity | Chiralpak AD-H or OD-H column | |

| Identity | Consistent with structure | |

| Water Content | Karl Fischer |

Self-Validating Checkpoint:

-

NMR Diagnostic: The

-proton (C2-H) should appear as a doublet of doublets around -

Chiral HPLC: Inject the racemic standard (from Phase 1 hydrolyzed without resolution) to establish separation conditions before testing the (S)-product.

References

-

Asymmetric Transformation of Amino Nitriles: Harada, K. (1998).[1] Syntheses of optically active

-amino nitriles by asymmetric transformation of the second kind. RSC Publishing. -

Fmoc Protection Standards: Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.

-

Target Molecule Data: Chem-Impex International. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page.

-

Strecker Synthesis Overview: Zuend, S. J., et al. (2009).[1] Scale-Up of the Strecker Reaction. Organic Process Research & Development. [1]

-

Prebiotic/Meteoritic Context (Structure Confirmation): NASA/Goddard Space Flight Center.[1] Amino acid analyses of meteorites.

Sources

Physicochemical Properties of (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (CAS: 1310680-47-7).

An In-Depth Technical Guide for Drug Discovery & Peptide Chemistry

Executive Summary

(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a highly lipophilic, non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce steric bulk and conformational constraints into bioactive peptides. Structurally, it is an analog of Norvaline with a significant modification: the

This

-

Proteolytic Resistance: The bulky side chain shields the adjacent peptide bond from enzymatic attack.

-

Conformational Locking: It restricts the rotation of the peptide backbone (

angles), favoring specific secondary structures like

Chemical Identity & Structural Analysis

The compound is defined by the presence of a bulky, achiral diethyl-substituted

| Property | Specification |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-ethylpentanoic acid |

| Common Names | Fmoc-L-3-ethylnorvaline; Fmoc-L- |

| CAS Number | 1310680-47-7 |

| Molecular Formula | |

| Molecular Weight | 367.44 g/mol |

| SMILES | CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Chirality | L-configuration (S) at |

Structural Visualization (Graphviz)

The following diagram illustrates the hierarchical structure, highlighting the steric bulk at the

Caption: Structural decomposition showing the massive steric bulk at the

Physicochemical Profile

The following data aggregates experimental values and calculated consensus parameters essential for handling this reagent in a laboratory setting.

| Parameter | Value / Description | Context for Application |

| Appearance | White to off-white crystalline powder | Visual purity check. |

| Solubility | Soluble in DMF, DMSO, NMP, DCM | Critical: Pre-dissolve in DMF; avoid pure DCM for coupling due to potential aggregation. |

| Melting Point | 145–155 °C (Typical range for Fmoc-AAs) | Indicates high crystalline stability. |

| Purity (HPLC) | Required for GMP/GLP synthesis to prevent deletion sequences. | |

| Enantiomeric Excess | Essential to prevent epimerization during coupling. | |

| LogP (Calc) | ~5.2 | Highly lipophilic; significantly increases peptide retention time on RP-HPLC. |

| pKa (COOH) | ~3.8 | Standard for |

Synthetic Considerations & Stability

Steric Hindrance & Coupling Efficiency

The 1-ethylpropyl side chain creates a "steric umbrella" over the

-

Slow Acylation: The incoming activated amino acid will struggle to access the N-terminus if this residue is already on the resin.

-

Difficult Activation: When coupling this residue to the resin, the activation of the carboxylic acid is standard, but the nucleophilic attack by the resin-bound amine is sterically impeded.

Recommendation: Do not use standard carbodiimide (DIC/HOBt) chemistry alone. Use phosphonium (PyBOP) or uronium (HATU/HBTU) salts to accelerate kinetics.

Solubility & Aggregation

Due to its high lipophilicity, peptides containing this residue are prone to aggregation on-resin (formation of

-

Solvent: Use DMF or NMP rather than DCM.

-

Chaotropes: If coupling fails, add pseudoproline dipeptides or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100 or ethylene carbonate).

Experimental Protocols

Protocol A: High-Efficiency Coupling (Steglich/Uronium Method)

Use this protocol to couple (S)-Fmoc-2-amino-3-ethyl-pentanoic acid to a growing peptide chain.

Reagents:

-

Amino Acid: 4.0 equivalents (relative to resin loading).

-

Activator: HATU (3.9 eq) or HOAt/DIC (4.0 eq).

-

Base: DIEA (Diisopropylethylamine, 8.0 eq).

-

Solvent: Anhydrous DMF.

Step-by-Step:

-

Dissolution: Dissolve the Fmoc-amino acid and HATU in minimal DMF.

-

Activation: Add DIEA to the solution. The color should turn yellow (indicating activated ester formation). Allow to activate for 30–60 seconds only.

-

Addition: Transfer the activated solution immediately to the resin-bound peptide.

-

Reaction: Agitate (shake, do not stir magnetically) for 60–90 minutes at room temperature. Note: Standard AAs take 30 mins; this requires extended time.

-

Monitoring: Wash resin 3x with DMF. Perform a Kaiser Test (ninhydrin).

-

Colorless: Complete coupling.

-

Blue/Purple: Incomplete. Proceed to Re-coupling.

-

-

Re-coupling (if needed): Repeat steps 1–4 using a different activation method (e.g., PyOxim/Oxyma) to bypass steric barriers.

Protocol B: Solubility & Purity Analysis (HPLC)

Verify the identity and purity of the raw material before synthesis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5µm, 4.6 x 150 mm.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 50% B to 100% B over 20 minutes. (Start high %B due to lipophilicity).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (amide bond) and 254 nm (Fmoc group).

-

Expected Result: Single sharp peak eluting late in the gradient (high hydrophobicity).

Decision Tree: Handling Difficult Couplings

The following logic flow ensures successful incorporation of this sterically demanding residue.

Caption: Workflow for optimizing the coupling of sterically hindered

References

-

Chem-Impex International. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page. Retrieved from

-

Sigma-Aldrich (Merck). (S)-Fmoc-2-amino-3-ethyl-pentanoic acid CAS 1310680-47-7. Retrieved from

-

Apollo Scientific. Product Data Sheet: (S)-Fmoc-2-amino-3-ethyl-pentanoic acid. Retrieved from

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

-

SynQuest Laboratories. Fmoc-2-amino-3-ethylpentanoic acid Properties. Retrieved from

High-Resolution Structural Elucidation and Quality Control of (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid

Executive Summary

This technical guide details the structural characterization, stereochemical validation, and quality control protocols for (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (also known as Fmoc-L-3-ethylnorvaline). Unlike its structural isomer Isoleucine, this molecule possesses a unique symmetry at the

Part 1: Chemical Identity & Theoretical Framework

Structural Architecture

The core challenge in elucidating (S)-Fmoc-2-amino-3-ethyl-pentanoic acid lies in correctly interpreting the substitution at the

-

IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-ethylpentanoic acid

-

Common Name: Fmoc-L-3-ethylnorvaline

-

Molecular Formula:

[1][2][3]

The "Achiral Beta-Carbon" Paradox

A critical distinction must be made between this molecule and Fmoc-Isoleucine.

-

Isoleucine: The

-carbon holds a methyl, an ethyl, a hydrogen, and the -

3-Ethylnorvaline: The

-carbon holds two ethyl groups . Because two substituents are identical, C3 is achiral .-

Implication: There are no diastereomers (syn/anti) to separate. The only stereochemical impurity to control is the (R)-enantiomer at the

-position.

-

Diastereotopicity in NMR

Although C3 is achiral, the presence of the chiral center at C2 (the

-

Pro-R vs. Pro-S Ethyl Groups: The two ethyl chains reside in chemically distinct environments relative to the bulky Fmoc group and the carboxylic acid.

-

Spectroscopic Consequence: In high-field NMR (

400 MHz), the two ethyl groups will likely display anisochronous signals. The methyl triplets may overlap, but the methylene protons (

Part 2: Analytical Workflow & Decision Logic

The following decision tree outlines the validated workflow for confirming structure and purity.

Figure 1: Comprehensive analytical workflow for Fmoc-2-amino-3-ethyl-pentanoic acid validation.

Part 3: Spectroscopic Elucidation (NMR)

1H NMR Assignment (500 MHz, DMSO-d6)

The unique feature of this molecule is the "Ethyl Fingerprint."

| Position | Group | Multiplicity | Interpretation | |

| NH | Amide | 7.6 - 7.7 | Doublet | Couples to |

| Ar-H | Fmoc | 7.3 - 7.9 | Multiplet | Characteristic 8 aromatic protons. |

| Fmoc-CH2 | Methylene | 4.2 - 4.4 | Multiplet | Diastereotopic due to chiral center influence. |

| Fmoc-CH | Methine | 4.2 - 4.3 | Triplet | Overlaps with Fmoc-CH2 often. |

| Methine | 4.0 - 4.1 | dd or t | Coupled to NH and | |

| Methine | 1.6 - 1.8 | Multiplet | The "junction" proton. | |

| Ethyl-CH2 | Methylene | 1.2 - 1.5 | Complex | Diastereotopic . Two distinct multiplets may be observed. |

| Ethyl-CH3 | Methyl | 0.8 - 0.9 | t (x2) | Two triplets. May overlap or show slight separation ( |

Expert Insight: Water Suppression

Problem: The

Part 4: Stereochemical Validation (Chiral HPLC)

Since the

Recommended Method: Polysaccharide-Based CSPs

Based on the structural similarity to Valine and Isoleucine, Amylose-based columns provide the best resolution for Fmoc-protected amino acids [1].

Protocol: Enantiomeric Purity Determination

-

Column: Chiralpak IA or Lux Amylose-1 (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

-

Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Fmoc absorption).

-

Temperature: 25°C.

-

Expected Retention:

-

(R)-Enantiomer (Impurity): Typically elutes first (check specific column certificate).

-

(S)-Enantiomer (Product): Elutes second.

-

-

Acceptance Criteria: Enantiomeric Excess (ee)

99.5%.

Part 5: Experimental Protocols

Protocol A: Sample Preparation for High-Field NMR

Objective: To obtain a spectrum with sufficient resolution to distinguish diastereotopic ethyl signals.

-

Drying: Lyophilize 20 mg of the sample overnight to remove traces of water and acetic acid/ether.

-

Solvation: Dissolve in 0.6 mL of DMSO-d6 (99.9 atom% D).

-

Filtration: Filter through a 0.2 µm PTFE syringe filter into the NMR tube to remove particulate aggregates (common with lipophilic Fmoc-AAs).

-

Acquisition:

-

Scans: 64 (minimum) to resolve minor splitting.

-

D1 (Relaxation Delay): 2.0 seconds (ensure quantitative integration of aromatic vs. aliphatic).

-

Protocol B: Chemical Purity (RP-HPLC)

Objective: To quantify non-chiral impurities (Fmoc-OH, truncated synthesis byproducts).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA.[8]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Reasoning: This molecule is highly lipophilic (two ethyl groups). It will elute late in the gradient.

-

-

Wash: Hold at 95% B for 5 minutes to prevent carryover.

Part 6: References

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

PubChem. (2025).[9] 2-Amino-3-ethylpentanoic acid Structure Summary. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-D-2-amino-3-ethylpentanoic acid | 1310680-36-4 [sigmaaldrich.com]

- 4. ivychem.com [ivychem.com]

- 5. 1310680-47-7 Cas No. | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | Apollo [store.apolloscientific.co.uk]

- 6. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]

- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Science

The strategic incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. These unique building blocks, which fall outside the standard 20 proteinogenic amino acids, offer a powerful toolkit to modulate the pharmacological and physicochemical properties of peptides. By introducing novel side chains and backbone geometries, researchers can enhance proteolytic stability, constrain conformational flexibility to favor bioactive conformations, and fine-tune receptor binding affinity and selectivity.[1][2] Among the diverse array of non-canonical amino acids, β-branched aliphatic amino acids play a crucial role in influencing peptide secondary structures and providing steric hindrance that can shield the peptide backbone from enzymatic degradation.[3]

This technical guide focuses on (S)-Fmoc-2-amino-3-ethyl-pentanoic acid , a non-canonical, β-branched amino acid that has garnered interest in the synthesis of novel peptide therapeutics. Its unique 3-ethyl-pentan-2-yl side chain provides a significant degree of lipophilicity and steric bulk, making it an attractive component for designing peptides with improved metabolic stability and specific conformational preferences. This guide provides a comprehensive overview of its commercial availability, outlines plausible synthetic routes, details robust quality control methodologies, and explores its applications in the context of peptide and drug development.

Commercial Availability and Supplier Overview

(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is commercially available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The availability of this reagent in various quantities, from milligrams to grams, facilitates its use in both initial screening and later-stage development projects. When selecting a supplier, researchers should consider not only the price but also the purity, availability of analytical data, and lead times.

A comparative overview of prominent suppliers is presented below:

| Supplier | Product Number | Purity Specification | Available Quantities | Price (USD/EUR/GBP) | Stock Status/Lead Time |

| Chem-Impex | 29633 | ≥ 99.5% (Chiral HPLC)[4] | Inquire | Inquire | Inquire |

| Sigma-Aldrich (Merck) | AMBH9884C781 | Not specified | Inquire | Inquire | Inquire |

| Apollo Scientific | OR921460 | 99%[5] | 100mg, 250mg, 1g[5] | £295.00/100mg, £475.00/250mg, £895.00/1g[5] | Out of Stock (US), Enquire (UK)[5] |

| Ivy Fine Chemicals | 182700 | Not specified | 100mg, 250mg, 500mg, 1g | $141.70/100mg, $234.00/250mg, $349.70/500mg, $453.70/1g | In Stock |

Note: Pricing and stock availability are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthesis and Protection: A Proposed Enantioselective Route

While commercially available, an in-house synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid may be desirable for large-scale applications or for the generation of isotopically labeled variants. A plausible and efficient enantioselective synthesis of the core amino acid, (S)-2-amino-3-ethyl-pentanoic acid, can be designed based on established methodologies for the asymmetric synthesis of non-natural amino acids. This is followed by a standard Fmoc protection step.

Proposed Enantioselective Synthesis of (S)-2-amino-3-ethyl-pentanoic Acid

A robust strategy for establishing the (S)-stereochemistry at the α-carbon involves the use of a chiral auxiliary, such as in the Evans' asymmetric alkylation or the use of a chiral phase-transfer catalyst. An alternative and highly effective method is the asymmetric Strecker synthesis, which allows for the direct introduction of the amino and nitrile groups in a stereocontrolled manner.

Conceptual Workflow for Enantioselective Synthesis

Caption: Proposed workflow for the enantioselective synthesis of the core amino acid.

Experimental Protocol (Conceptual)

-

Formation of the Chiral Imine: React 3-ethyl-2-pentanone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine or an Ellman's sulfinamide, to form the corresponding chiral imine or sulfinylimine. This step is crucial for directing the stereochemistry of the subsequent addition.

-

Asymmetric Strecker Reaction: The chiral imine is then subjected to a nucleophilic addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid catalyst. The chiral auxiliary directs the addition to one face of the imine, leading to the formation of an α-aminonitrile with high diastereomeric excess.

-

Hydrolysis and Deprotection: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched (S)-2-amino-3-ethyl-pentanoic acid.

-

Purification: The final amino acid can be purified by crystallization or chromatography. The enantiomeric excess should be determined by chiral HPLC or GC.

Fmoc Protection

The protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard procedure in peptide chemistry.[6]

Fmoc Protection Workflow

Caption: Standard workflow for the Fmoc protection of the synthesized amino acid.

Detailed Experimental Protocol for Fmoc Protection

-

Dissolution: Dissolve (S)-2-amino-3-ethyl-pentanoic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution. To this, add an equal volume of a suitable organic solvent such as dioxane or acetone to aid in the solubilization of the Fmoc-reagent.

-

Addition of Fmoc Reagent: Cool the solution in an ice bath and slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in dioxane or acetone dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (S)-Fmoc-2-amino-3-ethyl-pentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Quality Control and Analytical Characterization

Rigorous quality control is paramount to ensure the successful incorporation of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid into a peptide sequence and to avoid the introduction of impurities that could complicate purification and biological evaluation. Key analytical techniques for the characterization of the final product are detailed below.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Reverse-Phase HPLC (RP-HPLC): This is the primary method for determining the chemical purity of the Fmoc-amino acid. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The purity is determined by integrating the peak area of the product and any impurities. A purity of ≥98% is generally considered acceptable for solid-phase peptide synthesis.

-

Chiral HPLC: To confirm the enantiomeric purity of the final product, a dedicated chiral HPLC method is required. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. A high enantiomeric excess (e.e.) of >99% is desirable.[4]

Structural Verification by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule. Expected signals would include those for the ethyl and pentyl protons, the α-proton, the amide proton, and the characteristic aromatic protons of the Fmoc group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show distinct signals for the carbonyl carbon of the carboxylic acid, the carbamate carbon of the Fmoc group, the aliphatic carbons of the side chain, and the aromatic carbons of the fluorenyl moiety.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed with high accuracy. For C₂₂H₂₅NO₄, the calculated molecular weight is 367.44 g/mol .

-

Applications and Scientific Context

The incorporation of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid into peptide sequences offers several strategic advantages for the design of novel therapeutics and research tools.

Enhancing Proteolytic Stability

The sterically demanding 3-ethyl-pentan-2-yl side chain can effectively shield the adjacent peptide bonds from enzymatic cleavage by proteases. This steric hindrance can significantly increase the in vivo half-life of a peptide, a critical attribute for the development of effective peptide drugs.

Inducing Specific Secondary Structures

As a β-branched amino acid, (S)-2-amino-3-ethyl-pentanoic acid can influence the local conformational preferences of the peptide backbone. The steric bulk of the side chain can restrict the allowable Ramachandran angles, thereby favoring specific secondary structures such as β-sheets or turns. This conformational constraint can be exploited to pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding and potency.

Modulating Lipophilicity and Bioavailability

The aliphatic nature of the side chain increases the overall lipophilicity of the peptide. This can be advantageous for improving membrane permeability and oral bioavailability, which are significant challenges in peptide drug development.

Workflow for Incorporating into Solid-Phase Peptide Synthesis (SPPS)

Sources

- 1. jpt.com [jpt.com]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1310680-47-7 Cas No. | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | Apollo [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and formula of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid

This technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes actionable data, structural analysis, and field-proven synthetic protocols over generic descriptions.

High-Steric Bulk Hydrophobic Building Block for Peptide Drug Discovery

Executive Summary & Physicochemical Profile

(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a non-canonical, highly lipophilic amino acid derivative used primarily in the synthesis of peptide therapeutics to modulate pharmacokinetic properties. Structurally, it is characterized by a "swallow-tail" side chain (3-pentyl group) attached to the

This molecule represents a class of

Core Data Specifications

| Property | Specification |

| Chemical Name | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid |

| Common Synonyms | Fmoc-3-ethyl-L-norvaline; Fmoc- |

| CAS Number | 1310680-47-7 |

| Molecular Formula | |

| Molecular Weight | 367.44 g/mol |

| Chirality | (S)-enantiomer at |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |

| Purity Standard |

Structural Analysis & Steric Implications[3][5]

To understand the synthetic behavior of this molecule, one must analyze its side-chain topology. Unlike Leucine (

-

The

-Branching Effect: The C3 (beta) carbon is substituted with two ethyl groups (forming a symmetrical 3-pentyl moiety). -

Symmetry: Because the two substituents at the

-position are identical (ethyl groups), the -

Steric Shielding: The bifurcated ethyl groups create a high-density electron cloud immediately adjacent to the nucleophilic nitrogen and the electrophilic carbonyl. This severely hinders amide bond formation.

Structural Visualization

The following diagram illustrates the molecular architecture and the specific zone of steric hindrance.

Figure 1: Structural decomposition highlighting the steric bottleneck at the Alpha-Beta carbon interface.

Synthetic Protocols & Methodology

Due to the steric hindrance described above, standard coupling protocols (e.g., HBTU/DIPEA, 45 min) often result in incomplete coupling (deletion sequences). The following protocols are validated for high-bulk amino acids.

Protocol A: High-Efficiency Coupling (Recommended)

This workflow utilizes HATU, a stronger activating agent based on the HOAt leaving group, which utilizes the neighboring group effect to accelerate coupling.

-

Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.

-

Activation:

-

Dissolve (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (4.0 eq) in dry DMF.

-

Add HATU (3.9 eq).[1]

-

Add HOAt (4.0 eq) - Optional but recommended for extreme bulk.

-

Add DIEA (Diisopropylethylamine) (8.0 eq).

-

Critical: Pre-activate for strictly 30-60 seconds . Longer pre-activation can lead to racemization or guanidinium formation.

-

-

Coupling:

-

Add activated solution to the resin.[1]

-

Reaction time: 2 hours at room temperature OR 15 minutes at 75°C (Microwave).

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.

-

Double Coupling: If test is positive, repeat the step using PyAOP or symmetrical anhydride activation.

Protocol B: Microwave-Assisted Synthesis

Microwave energy is highly effective for overcoming the energy barrier imposed by the diethyl side chain.

-

Temperature: 75°C (Do not exceed 75°C to avoid racemization of the sensitive Cys/His residues if present elsewhere, though this specific AA is relatively racemization-resistant).

-

Power: 25-30W constant power.

-

Time: Single coupling for 10 minutes is usually sufficient.

QC & Troubleshooting Workflow

The following logic tree defines the decision-making process during synthesis.

Figure 2: Decision logic for coupling sterically hindered amino acids.

Stability, Handling, and Storage[2]

Stability Profile

-

Solid State: Stable for >2 years if stored at 2-8°C under desiccant.

-

Solution State:

-

Fmoc-AA in DMF: Stable for 24-48 hours.

-

Activated Ester (e.g., OAt ester): Highly reactive; use immediately.

-

-

Racemization Risk: Low to Moderate. The lack of a heteroatom on the

-carbon (unlike Cysteine or Serine) reduces the risk of racemization via enolization, but high-temperature coupling (>80°C) should still be avoided.

Storage Requirements[7]

-

Temperature: Refrigerate (2-8°C). Long-term storage at -20°C is preferred.

-

Atmosphere: Hygroscopic. Store under nitrogen or argon if the bottle is frequently opened.

-

Safety: Irritant (H315, H319).[2] Wear standard PPE (gloves, goggles, lab coat).

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Steric Hindrance)

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Authoritative review on HATU/HOAt usage for hindered amino acids). Link

-

Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

-

-

Application in Drug Design

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses lipophilic side chains for metabolic stability). Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1310680-47-7 Cas No. | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | Apollo [store.apolloscientific.co.uk]

- 3. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | 1310680-47-7 [sigmaaldrich.com]

stability and storage conditions for Fmoc-protected amino acids

An In-Depth Technical Guide to the Stability and Storage of Fmoc-Protected Amino Acids

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the chemical and stereochemical integrity of Fmoc-protected amino acids is paramount. These foundational building blocks directly influence the efficiency of synthesis, the purity of the final peptide, and its ultimate biological activity.[1] Impurities or degradation products originating from the starting materials can lead to a cascade of undesirable side-products, complicating purification efforts and potentially compromising the therapeutic efficacy and immunogenicity of the final drug substance.[1][2]

This guide provides a comprehensive overview of the factors governing the stability of Fmoc-amino acids. It delves into the primary degradation pathways, outlines field-proven storage and handling protocols, and details robust analytical methodologies for quality assessment. The insights herein are designed to empower scientists to mitigate risks associated with instability, thereby ensuring the reproducibility and success of their peptide synthesis endeavors.

Chapter 1: The Chemical Landscape of Fmoc-Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal peptide synthesis strategies.[3] Its utility stems from its pronounced stability under acidic conditions, which allows for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), and its selective cleavage under mild basic conditions, typically with a secondary amine like piperidine.[3][4] This base-lability, however, also defines its primary vulnerability. The deprotection proceeds via a β-elimination mechanism, a reaction that can be inadvertently initiated by various nucleophiles or basic conditions encountered during storage or handling.[] Understanding this core mechanism is fundamental to appreciating the stability challenges associated with these critical reagents.

Chapter 2: Primary Degradation Pathways and Their Mitigation

Several chemical and physical degradation pathways can compromise the purity of Fmoc-amino acids. Proactive control over these pathways begins with a mechanistic understanding of each.

Racemization

The loss of stereochemical integrity at the α-carbon (epimerization or racemization) is a significant concern, as the introduction of a D-enantiomer into a peptide sequence can yield diastereomeric impurities that are often difficult to separate and can drastically alter biological function.[1][6]

-

Mechanism: Racemization of the incoming amino acid primarily occurs during the carboxyl group activation step prior to coupling.[7] The formation of an oxazolone intermediate is a key step in this pathway. The rate of racemization is influenced by the choice of coupling reagents, the type and concentration of the base used, activation time, and temperature.[7] For instance, carbodiimide reagents like DCC and DIC can lead to higher racemization rates if used without additives such as HOBt or Oxyma.[7] Histidine and Cysteine are particularly susceptible to racemization.[6][8]

-

Causality & Prevention: Prolonged pre-activation times increase the opportunity for oxazolone formation.[7] Therefore, minimizing the time between activation and coupling is critical. The use of less sterically hindered bases like DIPEA can also increase the rate of racemization.[7] For sensitive amino acids like Fmoc-His(Trt)-OH, the addition of racemization-suppressing additives like HOBt or HOAt is highly recommended.[9][10]

Diketopiperazine (DKP) Formation

DKP formation is a notorious side reaction, particularly at the dipeptide stage of SPPS.[3] It results in the cleavage of the dipeptide from the resin, leading to a truncated peptide sequence.

-

Mechanism: This intramolecular cyclization occurs after the deprotection of the second amino acid. The newly liberated N-terminal amine attacks the ester linkage to the resin, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the solid support.[11] This side reaction is especially prevalent for sequences containing Proline or Glycine at the C-terminus of the dipeptide.[3][8]

-

Causality & Prevention: The propensity for DKP formation is highly sequence-dependent.[11][12] To mitigate this, one strategy is to couple the third amino acid residue rapidly after the deprotection of the second. Another approach involves using a dipeptide building block (e.g., Fmoc-Xaa-Yaa-OH) to bypass the vulnerable dipeptide-resin intermediate stage.[8] The use of sterically bulky resins, like 2-chlorotrityl chloride resin, can also inhibit DKP formation.[8]

Hydrolysis and Autocatalytic Cleavage

The Fmoc group is susceptible to cleavage by moisture and residual amines, which can be present in the solid material or in solvents.

-

Mechanism: Moisture can lead to the slow hydrolysis of the Fmoc carbamate, yielding the free amino acid.[13] More critically, traces of free amino acid within the stored material can promote a form of autocatalytic deprotection.[2][14] The free amine can act as a base, initiating the β-elimination of a nearby Fmoc group, which in turn liberates another free amine, propagating the degradation.

-

Causality & Prevention: This underscores the critical importance of starting with highly pure Fmoc-amino acids with a minimal content of the corresponding free amino acid (<0.2% is a recommended specification).[14][15] Rigorous control over storage conditions, particularly the exclusion of moisture, is essential to prevent hydrolysis and subsequent autocatalytic degradation.[][13]

Side-Chain Reactions

Certain amino acids present unique stability challenges due to their side-chain functionalities.

-

Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln can undergo dehydration during the activation step, especially with carbodiimide reagents, to form a nitrile. This can be minimized by using side-chain protected derivatives, with the trityl (Trt) group being the preferred choice in Fmoc chemistry.[16][17] Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH also exhibit significantly better solubility in common SPPS solvents compared to their unprotected counterparts.[16]

-

Aspartic Acid (Asp): Aspartic acid residues are prone to aspartimide formation, a side reaction that can occur under both basic (piperidine treatment) and acidic (final cleavage) conditions.[3][8] This cyclization can lead to a mixture of α- and β-linked peptides.[8] While this is more of a concern during synthesis, the quality of the initial Fmoc-Asp(OtBu)-OH is still critical.

Diagram: Core Degradation Pathways of Fmoc-Amino Acids

Caption: Key degradation pathways affecting Fmoc-amino acids during storage and synthesis.

Chapter 3: A Self-Validating System for Storage and Handling

Adhering to a stringent storage and handling protocol is the most effective strategy for preserving the integrity of Fmoc-amino acids. The following recommendations constitute a self-validating system designed to minimize degradation.

Core Storage Conditions

Proper storage is non-negotiable for maintaining long-term stability. The conditions below are critical for minimizing the chemical degradation pathways previously discussed.

| Parameter | Recommendation | Rationale |

| Temperature | Solid: 2°C to 8°C for long-term storage.[13][18] Can be stored at room temperature for short periods (e.g., shipping).[19][20] In Solution: -20°C (up to 1 month) or -80°C (up to 6 months).[13][21] | Lower temperatures significantly slow the rate of all chemical degradation reactions, including hydrolysis and autocatalytic cleavage.[13][22] For solutions, freezing is essential to prevent degradation. |

| Moisture | Store in a tightly sealed container in a dry environment or desiccator.[13] | Moisture is a key reactant in the hydrolysis of the Fmoc group, which can initiate autocatalytic degradation.[][13] |

| Light | Store in the dark or in an amber vial.[13] | The fluorenyl moiety of the Fmoc group is photosensitive and can degrade upon prolonged exposure to UV light.[13] |

| Atmosphere | For particularly sensitive derivatives or very long-term storage, purging the container with an inert gas (e.g., Argon, Nitrogen) is recommended. | This displaces oxygen and moisture, further protecting against oxidative damage and hydrolysis. |

Handling Best Practices

How materials are handled in the laboratory is as important as their long-term storage conditions.

-

Equilibration: Before opening a refrigerated container, always allow it to warm to room temperature.[19] This prevents atmospheric moisture from condensing on the cold powder, which would introduce water and compromise stability.[19]

-

Solvent Purity: Use only high-purity, amine-free solvents (e.g., DMF, NMP) for preparing solutions.[13] The presence of amine impurities in solvents can cause premature deprotection of the Fmoc group.[13]

-

Solution Storage: When storing solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[13][21] Freeze-thaw cycles can accelerate the degradation of peptides and protected amino acids.[19]

Diagram: Recommended Workflow for Handling Fmoc-Amino Acids

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. 芴甲氧羰基-S-三苯甲基-L-半胱氨酸 ≥95.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 19. peptide.com [peptide.com]

- 20. reddit.com [reddit.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Peptide Conformation: The Pivotal Role of β-Substituted Amino Acids in Modern Drug Design

An In-Depth Technical Guide:

Executive Summary

The intrinsic limitations of α-peptides as therapeutic agents—namely their conformational flexibility and susceptibility to proteolytic degradation—have long posed significant hurdles in drug development. The strategic incorporation of β-substituted amino acids into peptide backbones has emerged as a transformative approach to overcome these challenges. By introducing an additional carbon atom into the amino acid backbone, β-substitutions fundamentally alter the conformational landscape, enabling the formation of stable, well-defined secondary structures such as novel helices, turns, and sheets.[1][2] These "foldamers" not only exhibit remarkable resistance to enzymatic degradation but also provide a rigid scaffold for the precise spatial arrangement of functional side chains.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the principles governing β-amino acid-induced conformational control. We will delve into the structural diversity of β-peptides, detail the experimental methodologies for their characterization, and discuss their successful application in creating potent and stable peptidomimetics for a range of therapeutic targets.[5]

The α- to β-Paradigm Shift: A Foundational Overview

The fundamental difference between α- and β-amino acids lies in the connectivity of the amino and carboxyl groups. In α-amino acids, both are attached to the same carbon (the α-carbon). In β-amino acids, they are separated by two carbon atoms (the α- and β-carbons).[4] This seemingly minor homologous extension has profound stereochemical and conformational consequences.

The increased number of backbone atoms expands the accessible torsional space, while the potential for substitution at both the Cα and Cβ positions offers a rich platform for stereochemical diversity.[4] Unlike α-peptides, which often require significant length to adopt stable secondary structures, β-peptides can form stable helices and turns with as few as four to six residues.[1] This property is central to their utility in designing compact, structurally defined bioactive molecules.

Caption: Figure 1. Comparison of α- and β-amino acid backbones.

Sculpting the Backbone: How β-Substitution Governs Secondary Structure

The true power of β-amino acids lies in their ability to direct peptide folding into predictable and stable secondary structures. The position and stereochemistry of side-chain substituents (R) on the Cα and Cβ carbons are the primary determinants of the resulting conformation.

The β-Peptide Helices

Unlike the singular α-helix of natural peptides, β-peptides can form a variety of helical structures, distinguished by the number of atoms in the hydrogen-bonded ring that defines the turn. The most common are the 14-helix, 12-helix, and 10/12-helix.[1]

-

14-Helix: This is a wide, right-handed helix stabilized by C=O(i)···H-N(i+3) hydrogen bonds, forming a 14-membered ring. It is commonly observed in peptides composed of β³-amino acids (substituted only at the Cβ position). The side chains project outwards, creating a well-defined surface for molecular recognition.

-

12-Helix: A more slender helix, the 12-helix is formed by C=O(i)···H-N(i+2) hydrogen bonds. It is often induced by β²-amino acids (substituted at Cα) or by cyclic β-amino acids, which restrict backbone torsion angles.[6]

-

10/12-Helix: This hybrid structure is an energetically favorable conformation for many β-peptides, featuring alternating 10- and 12-membered hydrogen-bonded rings.[1] It demonstrates the nuanced conformational landscape accessible to these polymers.

The choice of substituted β-amino acid directly guides the helical fold. For instance, β³-peptides favor the 14-helix, as placing substituents at the Cβ position is sterically compatible with this structure while destabilizing others.[1]

Turns and Sheets

β-Amino acids are also potent inducers of turn and sheet structures. A single β-amino acid can replace two α-amino acids in a β-turn motif, effectively nucleating a hairpin structure.[7] This is particularly valuable for constraining flexible loops in bioactive peptides. Furthermore, alternating α- and β-amino acid patterns can be used to generate mixed α/β-peptides that form stable β-sheets, which can be used to mimic or disrupt protein-protein interactions mediated by β-sheet interfaces.[3]

Caption: Figure 2. Influence of substitution on β-peptide conformation.

Functional Advantages in Drug Development

The unique conformational properties of β-peptides translate directly into significant advantages for therapeutic applications.

Unprecedented Proteolytic Stability

Perhaps the most critical advantage of β-peptides is their profound resistance to degradation by proteases.[8] Natural peptidases have evolved to recognize and cleave the amide bonds of α-peptides. The altered backbone geometry of β-peptides renders them poor substrates for these enzymes.[5] Even mixed α,β-peptides show a dramatic increase in stability compared to their all-α counterparts.[3] This enhanced stability extends plasma half-life and improves the overall pharmacokinetic profile of peptide-based drug candidates.

| Peptide Type | Typical Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Rationale |

| All α-Peptide | High | Natural substrate; fits enzyme active site. |

| Mixed α,β-Peptide | Low to Moderate | β-residue disrupts recognition/catalysis at cleavage site.[8] |

| All β-Peptide | Extremely Low / Resistant | Backbone geometry incompatible with protease active site.[3] |

Table 1: Comparative Proteolytic Stability of Peptide Scaffolds.

Scaffolds for Bioactive Conformations

The ability to design rigid, predictable structures allows for the precise positioning of side chains to mimic the bioactive conformation of a natural peptide ligand or to target protein-protein interfaces.[9]

-

Receptor Modulation: By grafting the key binding residues of a natural GPCR ligand onto a stable β-peptide helical scaffold, it is possible to create potent and stable agonists or antagonists.[3]

-

Inhibition of Protein-Protein Interactions (PPIs): Many PPIs are mediated by α-helices (e.g., p53/hDM2). A β-peptide 14-helix can project its side chains with similar spacing to an α-helix, acting as a stable and effective mimic to disrupt the interaction.[9]

-

Antimicrobial Peptides: The amphipathic structures of many natural antimicrobial peptides can be replicated using β-peptide scaffolds, leading to potent agents with high stability and low susceptibility to bacterial proteases.[3]

Experimental Workflow for Conformational Analysis

Determining the three-dimensional structure of a novel β-peptide is crucial for validating its design and understanding its function. A multi-technique approach is essential for a comprehensive analysis.

Caption: Figure 3. Workflow for β-peptide conformational analysis.

Protocol: Secondary Structure Estimation by Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of circularly polarized light by chiral molecules.[10] The regular, repeating backbone arrangement of a secondary structure (like a helix or sheet) produces a distinct spectral signature, allowing for rapid assessment of a peptide's folded state.[11]

Methodology:

-

Sample Preparation: Dissolve the purified β-peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL. The buffer must be free of components that absorb strongly in the far-UV region.

-

Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range from 260 nm down to 190 nm. Use a quartz cuvette with a path length of 1 mm.

-

Blank Measurement: Record a spectrum of the buffer alone. This will be subtracted from the sample spectrum to correct for background absorbance.

-

Sample Measurement: Record the spectrum of the β-peptide solution. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ].

-

Analyze the spectral shape:

-

β-Peptide 14-Helix: Strong negative band near 215 nm.

-

β-Sheet: Single negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[10]

-

Random Coil: Strong negative band below 200 nm.

-

-

Use deconvolution algorithms to estimate the percentage of each secondary structure type.

-

Protocol: High-Resolution Structure Determination by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy probes the local environment of atomic nuclei (¹H, ¹³C, ¹⁵N). By measuring through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations between nuclei, one can derive a set of distance and dihedral angle restraints to calculate a 3D model of the peptide in solution.[12][13]

Methodology:

-

Sample Preparation: Dissolve the peptide (isotopically labeled with ¹³C and ¹⁵N if necessary for larger peptides) to a concentration of ~1 mM in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or TFE-d₂/H₂O).

-

Data Acquisition:

-

Acquire a series of 2D NMR experiments on a high-field spectrometer (≥600 MHz).

-

TOCSY: To identify spin systems corresponding to individual amino acid residues.

-

NOESY: To identify through-space correlations. The intensity of a Nuclear Overhauser Effect (NOE) cross-peak is proportional to r⁻⁶, where r is the distance between the two protons, providing distance restraints (typically <5 Å).

-

HSQC: To correlate protons with their attached nitrogen or carbon atoms, aiding in assignment.

-

-

Resonance Assignment: Systematically assign all proton, carbon, and nitrogen resonances to their specific atoms in the peptide sequence.

-

Restraint Generation: Identify and quantify all NOE cross-peaks to generate a list of inter-proton distance restraints. Measure J-couplings to derive dihedral angle restraints.

-

Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

-

Validation: Analyze the resulting family of structures for quality, ensuring low restraint violation energy and good stereochemical parameters. The final structure is represented as an ensemble of the lowest-energy conformers.

Synthesis and Future Directions

The accessibility of β-amino acids and the robustness of synthesis protocols have been key to the field's advancement.

-

Synthesis: β-Peptides are readily synthesized using standard automated solid-phase peptide synthesis (SPPS) techniques employing Fmoc chemistry.[4][14] The primary challenge often lies in the efficient, stereocontrolled synthesis of the desired β-amino acid monomers.[]

-

Future Outlook: The field is moving towards more complex architectures, including tertiary and quaternary structures built from β-peptide modules.[16] The design of β-peptides that can fold and function within the cellular environment, target intracellular proteins, and modulate complex biological pathways represents the next frontier. As our understanding of the principles of β-peptide folding deepens, so too will their impact on medicine and materials science.

Conclusion

The incorporation of β-substituted amino acids is far more than a simple modification; it is a fundamental redesign of the peptide backbone that unlocks new structural and functional possibilities. By providing exquisite control over conformation, these building blocks enable the creation of peptidomimetics with superior proteolytic stability and precisely tailored biological activities. From inhibiting oncogenic protein-protein interactions to designing robust antimicrobial agents, β-peptides have proven to be a versatile and powerful platform for modern drug discovery. The continued exploration of their vast chemical space promises to yield a new generation of peptide-based therapeutics with enhanced efficacy and drug-like properties.

References

-

Wu, Y.-D., & Wang, D.-P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340–1350. [Link]

-

Juaristi, E., & Soloshonok, V. A. (Eds.). (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 607–622. [Link]

-

Fairlie, D. P., & Abbenante, G. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(10), 925-941. [Link]

-

Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 95–109. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 164-192. [Link]

-

Aravinda, S., Shamala, N., & Balaram, P. (2014). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Biomolecular Forms and Functions, 251-265. [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). beta-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. [Link]

-

Lenci, E., & Trabocchi, A. (2022). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 65(1), 164-192. [Link]

-

Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272–4278. [Link]

-

Jayawickrama, D. A., Zink, S. L., Vander Velde, D. G., Effiong, R. I., & Larive, C. K. (1995). Conformational analysis of the beta-amyloid peptide fragment, beta(12-28). Journal of Biomolecular Structure & Dynamics, 13(2), 229–244. [Link]

-

Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138–150. [Link]

-

Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical Biochemistry, 277(2), 167-176. [Link]

-

Lenci, E., & Trabocchi, A. (2022). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 65(1), 164-192. [Link]

-

In, Y., & Gu, H. (2018). Synthesis and Applications of Synthetic Peptides. IntechOpen. [Link]

-

Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]

-

Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical Biochemistry, 277(2), 167-176. [Link]

-

Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]

-

Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical Biochemistry, 277(2), 167-176. [Link]

-

Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]

-

Pignataro, M. F., et al. (2020). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Proteomics & Bioinformatics, 18(2), 1-8. [Link]

-

Pignataro, M. F., et al. (2020). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Proteomics & Bioinformatics, 18(2), 1-8. [Link]

-

Samkange, T., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(51), 16574-16585. [Link]

Sources

- 1. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. bif.wisc.edu [bif.wisc.edu]

- 12. Conformational analysis of the beta-amyloid peptide fragment, beta(12-28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. scispace.com [scispace.com]

- 16. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

automated peptide synthesis protocols for non-canonical amino acids

Introduction: The Non-Canonical Challenge

The incorporation of non-canonical amino acids (ncAAs)—such as N-methylated residues,

The Core Problem:

-

Steric Hindrance: Coupling onto a secondary amine (e.g., the N-terminus of an N-methylated residue) is kinetically disfavored by orders of magnitude compared to primary amines.

-

Nucleophilicity: The pKa of the amino group is often altered, requiring stronger activation of the incoming amino acid.

-

Aggregation: ncAAs often disrupt secondary structures, but they can also induce unique aggregation phases on-resin that block solvent access.

This guide provides two distinct, field-validated protocols: Protocol A for sterically demanding residues (The "Bulky" Cycle) and Protocol B for racemization-prone electronic modifications (The "Fragile" Cycle).

Strategic Planning & Reagent Selection

Before programming the synthesizer, analyze your sequence. The choice of resin and coupling cocktail is the primary determinant of success.

Resin Selection (The Foundation)

-

Problem: C-terminal ncAAs (especially Proline or N-methyl variants) are prone to Diketopiperazine (DKP) formation, where the dipeptide cyclizes and cleaves itself from the resin.

-

Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker inhibits DKP formation.[1] Alternatively, use a low-loading Tentagel resin (0.2–0.3 mmol/g) to reduce inter-chain aggregation.

The Activation Matrix

Standard DIC/Oxyma is insufficient for coupling onto steric bulk. Use the following hierarchy:

| Reagent System | Activation Species | Application | Risk |

| DIC / Oxyma Pure | Oxyma Ester | Standard / Mild ncAAs | Safe, but slow for N-Me |

| HATU / HOAt / DIEA | OAt Ester | Gold Standard for N-Me / Aib | Guanidinylation if excess base used |

| PyAOP / HOAt / TMP | OAt Ester | Difficult Couplings (No Guanidinylation) | Expensive; PyAOP is phosphonium-based |

| COMU / Oxyma / DIEA | Oxyma Ester | High Efficiency (Safer than HATU) | Stable, less explosive than HOBt |

Critical Mechanic: HATU and PyAOP utilize the 7-azabenzotriazole moiety (HOAt).[2] The nitrogen at position 7 creates a "neighboring group effect" via hydrogen bonding with the incoming amine, accelerating the coupling rate by up to 100x compared to HOBt-based reagents [1].

Protocol A: The "Bulky" Cycle (Steric Hindrance)

Target: Coupling onto N-methyl amino acids, Aib, or bulky side chains (e.g., Tert-leucine). Mechanism: High-temperature microwave energy combined with high-reactivity leaving groups (OAt).

Automated Workflow Parameters

-

Temperature: 75°C (Standard) or 90°C (Aggressive - Note: Cys/His/Arg must be capped or protected if present).

-

Mixing: Oscillating mixing (avoid vortexing which can damage beads at high heat).

-

Concentration: Increase AA/Activator concentration to 0.5 M (vs standard 0.2 M).

Step-by-Step Protocol

-

Deprotection (Optimized):

-

Wash:

-

DMF (4 x 5 mL). Thorough washing is vital to remove piperidine, which will consume the expensive HATU in the next step.

-

-

Coupling 1 (The "Hard" Hit):

-

AA: 5.0 eq (relative to resin loading).

-

Activator: HATU (4.9 eq) or PyAOP (4.9 eq).

-

Base: DIEA (10 eq). Note: If using PyAOP, use TMP (2,4,6-collidine) to prevent racemization.

-

Condition: Microwave ramp to 75°C over 2 min; hold for 10 min.

-

-

Coupling 2 (The "Cleanup"):

-

Reagent Switch: Switch to DIC / Oxyma Pure (5 eq) for the second coupling.

-

Why? Changing the activation species (OAt

Oxyma) alters the solvation environment and can access sites that the first reagent missed. -

Condition: 75°C for 10 min.

-

-

Validation (Manual Checkpoint):

-

Pause automation. Perform Chloranil Test (See Section 5).

-

Note: The Kaiser test is useless here; it does not detect secondary amines (the N-methyl terminus).[8]

-

-

Capping:

-

Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).

-

Why? Unreacted N-methyl sites are permanent deletion sequences. Cap them immediately.

-

Protocol B: The "Fragile" Cycle (Racemization Prone)

Target: ncAAs susceptible to epimerization (e.g., Cys derivatives, His derivatives, Phenylglycine). Mechanism: Low temperature, weak bases, and superior leaving groups.

Automated Workflow Parameters

-